molecular formula C9H17N3O2 B2766656 1-(1-Acetylpiperidin-4-yl)-3-methylurea CAS No. 1822672-17-2

1-(1-Acetylpiperidin-4-yl)-3-methylurea

Cat. No. B2766656
CAS RN: 1822672-17-2
M. Wt: 199.254
InChI Key: XAPKLUSRVIKVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-Acetylpiperidin-4-yl)-3-methylurea” is a chemical compound with the molecular formula C8H16N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “1-(1-Acetylpiperidin-4-yl)-3-methylurea” consists of a piperidine ring with an acetyl group at the 1-position and a methylurea group at the 3-position . The exact 3D structure would require further computational or experimental analysis.


Chemical Reactions Analysis

Piperidine derivatives, including “1-(1-Acetylpiperidin-4-yl)-3-methylurea”, can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “1-(1-Acetylpiperidin-4-yl)-3-methylurea” can undergo would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Acetylpiperidin-4-yl)-3-methylurea” include a molecular weight of 156.23 . It has a density of 1.1±0.1 g/cm3, a boiling point of 308.9±35.0 °C at 760 mmHg, and a flash point of 137.7±18.3 °C . It also has a molar refractivity of 45.0±0.3 cm3 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine-containing compounds serve as crucial building blocks in drug construction. Their synthesis has been widespread due to their significance in the pharmaceutical industry. Researchers have explored various methods for the synthesis of substituted piperidines, aiming for cost-effective and efficient approaches . The piperidine cycle appears in more than twenty classes of pharmaceuticals, including alkaloids and synthetic derivatives. Investigating the pharmacological potential of these compounds is essential for drug discovery .

Antioxidant Properties

Naturally occurring piperidine-based compounds, such as piperine , exhibit powerful antioxidant activity. Piperine, found in plants of the Piperaceae family, can hinder or suppress free radicals due to its piperidine moiety .

Chemical Synthesis

Researchers continue to develop methods for the synthesis of piperidine derivatives. These include intra- and intermolecular reactions leading to various piperidine structures, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These synthetic compounds find applications in drug design and other fields .

Biological Evaluation

Recent scientific advances focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety. Investigating the biological activity of synthetic and natural piperidines helps identify suitable substrates for drug development .

Safety and Hazards

The safety data sheet for a similar compound, “1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid”, suggests that if inhaled, the person should be moved to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed off immediately . If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted .

Future Directions

Piperidine derivatives, including “1-(1-Acetylpiperidin-4-yl)-3-methylurea”, have potential for future research and development in the pharmaceutical industry due to their presence in various classes of drugs . Further studies could focus on the synthesis, characterization, and biological evaluation of these compounds.

properties

IUPAC Name

1-(1-acetylpiperidin-4-yl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-7(13)12-5-3-8(4-6-12)11-9(14)10-2/h8H,3-6H2,1-2H3,(H2,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPKLUSRVIKVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.